REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[F:9].[Li+].CC([N-]C(C)C)C.[CH3:18][S:19]SC>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([S:19][CH3:18])[C:3]=1[F:9] |f:1.2|
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)Cl)F
|
Name
|
|
Quantity
|
0.125 mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
CSSC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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After addition
|
Type
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TEMPERATURE
|
Details
|
cooled to −50° C
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×150 mL)
|
Type
|
CUSTOM
|
Details
|
the combined organic phases dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residual red oil was purified by chromatography (5% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(C=C1)Cl)SC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.094 mol | |
AMOUNT: MASS | 23.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |